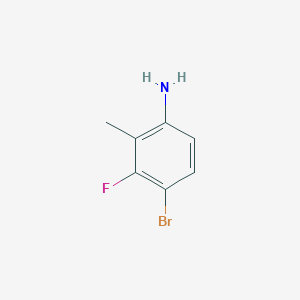

4-Bromo-3-fluoro-2-methylaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFKRNFFIGAFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127408-03-1 | |

| Record name | 4-Bromo-3-fluoro-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-3-fluoro-2-methylaniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Halogenated anilines, in particular, serve as exceptionally versatile scaffolds due to the unique reactivity imparted by their substituents. This guide focuses on 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1), a trifunctional building block of increasing interest to researchers and drug development professionals.[1][2]

The specific arrangement of the bromo, fluoro, methyl, and amino groups on the aniline ring creates a molecule with multiple, distinct reactive sites.[1] This "trifunctionality" is not merely a structural curiosity; it is the very source of its utility, offering chemists orthogonal handles for sequential, selective modifications. The bromine atom is a prime candidate for transition metal-catalyzed cross-coupling reactions, the amino group allows for a host of classical transformations, and the fluorine atom can participate in nucleophilic aromatic substitution, its reactivity influenced by the electronic environment of the ring.[1][3]

This guide provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its reactivity, and its proven applications as a key intermediate in the development of novel chemical entities.

PART 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. These parameters dictate everything from appropriate solvent selection and reaction conditions to storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 127408-03-1 | [1][4][5][6] |

| Molecular Formula | C₇H₇BrFN | [4][5] |

| Molecular Weight | 204.04 g/mol | [1][5][7] |

| Appearance | Pink crystalline solid | [6] |

| Boiling Point | 244.5 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 2.73 ± 0.10 (Predicted) | [5][6] |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N | [1][4] |

Note: Predicted values are computationally derived and should be used as an estimation.

PART 2: Synthesis and Mechanistic Considerations

The most established and scalable method for preparing this compound is the direct electrophilic bromination of its precursor, 3-fluoro-2-methylaniline.[1] This reaction exemplifies a classic electrophilic aromatic substitution (EAS) mechanism, a cornerstone of synthetic organic chemistry.

Mechanism of Synthesis: Electrophilic Aromatic Substitution

The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate.[1] NBS serves as a reliable source of an electrophilic bromine atom (Br⁺). The aniline ring, activated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, acts as the nucleophile. The directing effects of the existing substituents guide the incoming bromine electrophile. The strongly activating ortho, para-directing amino group, and the weakly activating ortho, para-directing methyl group work in concert. The position para to the amino group is ultimately brominated, driven by sterics and the powerful directing nature of the amine.

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is based on established methodologies for the bromination of substituted anilines.[1]

-

Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the starting material, 3-fluoro-2-methylaniline (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic nature of the bromination reaction and minimize the formation of side products.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the solvent and add it dropwise to the cooled aniline solution via the addition funnel over 30-60 minutes. Maintaining a low temperature during addition is essential for selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield high-purity this compound.[1]

Scalability Considerations: This synthetic route has demonstrated good scalability. A synthesis yielding 163.0 g of the final product has been reported, indicating its suitability for producing significant laboratory quantities.[1] Key factors for a successful scale-up include efficient heat management and ensuring homogenous mixing.[1]

PART 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in its capacity for diverse and selective chemical transformations. Its structure offers three distinct points for modification, making it a powerful intermediate for building complex molecules.

Caption: Reactive sites and potential derivatization pathways.

-

The Bromine Atom: Serves as a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is often the first site addressed in a synthetic sequence.

-

The Amino Group: Can undergo a wide range of transformations, including N-alkylation, acylation to form amides, and diazotization to introduce other functional groups.

-

The Fluorine Atom: Can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and/or activating groups on the ring.[1]

This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of analogues in drug discovery campaigns. For instance, a structurally similar compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are under investigation as potential tumor suppressors.[1][3] This highlights the potential of the this compound scaffold in developing novel therapeutic agents.[8] Its use as a raw material in pharmaceutical and organic synthesis is its primary application.[1][6]

PART 4: Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are non-negotiable. The compound is classified as harmful and an irritant.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c887220695="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[9][10] H312: Harmful in contact with skin.[7] H315: Causes skin irritation.[7][9] H319: Causes serious eye irritation.[7][9][11] H332: Harmful if inhaled.[7] H335: May cause respiratory irritation.[7][9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[9][11][12] Facilities should be equipped with an eyewash station.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9][11] Avoid all personal contact.[11]

-

Respiratory Protection: If dust is generated or exposure limits may be exceeded, use a NIOSH-approved respirator.[11]

-

-

Hygiene: Do not eat, drink, or smoke when using this product.[9][12] Wash hands thoroughly after handling.[11][12]

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[12] The recommended storage temperature is typically between 2-8°C.[5][6]

-

Container: Keep containers tightly sealed to prevent moisture ingress and contamination.[11][12]

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[9][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with plenty of soap and water.[12][13] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[11][12][13] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12][13] Rinse mouth with water.[9][13] Seek immediate medical attention.[12][13]

Conclusion

This compound is more than just another chemical in a catalog. It is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its well-defined synthesis, predictable multi-point reactivity, and relevance to pharmaceutically active scaffolds underscore its importance. By understanding the principles outlined in this guide—from the mechanism of its formation to the logic of its application and the necessities of its safe handling—researchers, scientists, and drug development professionals can fully leverage its potential to accelerate the discovery of the next generation of advanced materials and therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 127408-03-1: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 127408-03-1 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 127408-03-1 [chemicalbook.com]

- 7. This compound | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-fluoro-2-methylaniline

Abstract: 4-Bromo-3-fluoro-2-methylaniline is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline scaffold, provides multiple reactive sites for advanced synthesis.[1] This guide offers an in-depth exploration of the core physical properties of this compound, moving beyond simple data tabulation to provide field-proven methodologies for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary for its effective handling, application, and quality control.

Introduction: The Strategic Importance of Substituted Anilines

Halogenated anilines are foundational building blocks in modern organic chemistry. The presence and position of halogen substituents provide reactive handles for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions that are central to the construction of complex molecular architectures.[1] The aniline moiety itself, an amino group on a benzene ring, is a key pharmacophore and a versatile precursor for a vast array of heterocyclic compounds.

This compound (CAS No. 127408-03-1) emerges as a particularly valuable intermediate. Its structure offers a confluence of functionalities:

-

The Bromine Atom: Serves as a prime site for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Fluorine Atom: Influences the molecule's electronic properties, pKa, and metabolic stability, making it a common feature in modern pharmaceuticals. It can also participate in nucleophilic aromatic substitution (SNAr) under specific conditions.[1]

-

The Amino Group: Acts as a nucleophile and a base, allowing for derivatization through acylation, alkylation, and diazotization reactions.

-

The Methyl Group: Provides steric influence and modifies the electronic nature of the aromatic ring.

This trifunctional nature makes the compound a strategic asset in the synthesis of novel pharmaceutical agents and advanced materials.[1] A thorough understanding of its physical properties is therefore not merely academic but a prerequisite for its successful application in research and development.

Core Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data. Predicted values offer a useful approximation but should always be verified experimentally for critical applications.

| Property | Value | Data Type | Source(s) |

| CAS Number | 127408-03-1 | Experimental | [2][3][4] |

| Molecular Formula | C₇H₇BrFN | Experimental | [3] |

| Molecular Weight | 204.04 g/mol | Calculated | [3] |

| Appearance | Faint red to very dark red crystalline solid. | Experimental | [2] |

| Melting Point | 42.5 - 44.6 °C | Experimental | [2] |

| Boiling Point | 244.5 ± 35.0 °C (at 760 mmHg) | Predicted | [3] |

| Density | 1.589 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 2.73 ± 0.10 | Predicted | [3] |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N | Standardized |

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, this section details the expected characteristics based on its molecular structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition.

-

Expected Observation: The most telling feature in the mass spectrum of a mono-brominated compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] Therefore, the molecular ion peak (M⁺) will appear as a characteristic pair of signals of nearly equal intensity, separated by two mass units (m/z and m/z+2).[1]

-

High-Resolution MS (HRMS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula, C₇H₇BrFN.

-

Fragmentation: Under electron ionization (EI), common fragmentation pathways would likely include the loss of the bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺), providing further structural evidence.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

-

The two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (typically 6.5-7.5 ppm), with their coupling patterns influenced by the adjacent fluorine and other substituents.

-

The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

The methyl protons would appear as a sharp singlet, likely in the 2.0-2.5 ppm region.

-

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the electronegative fluorine and bromine atoms would be significantly shifted.

-

¹⁹F NMR: Fluorine NMR would show a single resonance, providing direct evidence for the presence of the fluorine atom.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-N Vibrations: Aromatic amine C-N stretching typically appears in the 1250-1350 cm⁻¹ range.

-

Aromatic C=C Vibrations: Stretching vibrations for the benzene ring are expected in the 1450-1600 cm⁻¹ region.

-

C-H Vibrations: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

-

C-Br/C-F Vibrations: Carbon-halogen stretches are found in the fingerprint region, typically below 800 cm⁻¹.[1]

References

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-3-fluoro-2-methylaniline is a trifunctional aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a toluene scaffold, provides multiple reactive sites for the construction of complex molecular architectures.[2] This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development.

The strategic placement of the substituents on the aniline ring dictates its chemical behavior. The amino group is a nucleophilic center and an activating group for electrophilic aromatic substitution. The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom can participate in nucleophilic aromatic substitution.[2] This multi-faceted reactivity makes this compound a valuable precursor for a wide range of specialized chemicals, including active pharmaceutical ingredients (APIs).[3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 127408-03-1 | [3][4] |

| Molecular Formula | C₇H₇BrFN | [4] |

| Molecular Weight | 204.04 g/mol | [4] |

| Appearance | Pink crystalline solid | [3] |

| Boiling Point (Predicted) | 244.5 ± 35.0 °C | [5] |

| Density (Predicted) | 1.589 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.73 ± 0.10 | [5] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for this compound is not readily accessible, its spectral characteristics can be predicted based on the analysis of closely related structures. Spectroscopic data for this compound can be obtained from various commercial suppliers.[6]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methyl protons would appear as a singlet, and the amine protons as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework of the molecule. The number of signals and their chemical shifts would be influenced by the electronegativity of the halogen substituents and the amino group. For example, the carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units (M+ and M+2), confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C-N and C-X (C-Br, C-F) bond vibrations.

Synthesis of this compound

The most established and widely used method for the synthesis of this compound is the electrophilic bromination of 3-fluoro-2-methylaniline.[2] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the position para to the activating amino group.

Caption: Synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a composite of reported procedures and should be adapted and optimized based on laboratory conditions.

Materials:

-

3-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Petroleum ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1 equivalent) in either DMF or acetonitrile.

-

Cooling: Cool the solution to 0-10°C using an ice bath.

-

Addition of NBS: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by washing with petroleum ether or by column chromatography on silica gel.[2]

Reaction Conditions and Yields:

| Solvent | Temperature | Yield | Reference |

| DMF | 0-20°C | ~98% | [2] |

| Acetonitrile | 10-25°C | ~67% | [2] |

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of complex molecules.

References

4-Bromo-3-fluoro-2-methylaniline molecular weight

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylaniline for Advanced Research and Development

Abstract

This compound is a halogenated aniline derivative that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, imparts a distinct reactivity profile that is highly valued by researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, beginning with its core molecular properties, including its precise molecular weight. It further details established synthetic and purification protocols, explores its chemical reactivity with a focus on applications in pharmaceutical development, and outlines critical safety and handling procedures. The insights herein are designed to equip professionals with the foundational and practical knowledge required to effectively utilize this versatile compound in their research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 127408-03-1, is an organic compound with the molecular formula C₇H₇BrFN.[1][2] Its calculated molecular weight is approximately 204.04 g/mol .[2][3][4] The presence of three distinct substituents on the aniline core—a bromine atom, a fluorine atom, and a methyl group—creates a unique electronic and steric environment that dictates its chemical behavior and utility.[5]

The fluorine atom enhances metabolic stability and modulates the basicity (pKa) of the amino group, while the bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern drug discovery. The methyl group adds steric bulk and influences the molecule's lipophilicity and orientation in binding pockets.

Caption: 2D structure of this compound.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 204.04 g/mol | [2][3][4] |

| Molecular Formula | C₇H₇BrFN | [1][2][3] |

| CAS Number | 127408-03-1 | [2][6][7] |

| Appearance | Pink crystalline solid | [7] |

| Boiling Point | 244.5 ± 35.0 °C (Predicted) | [6] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 2.73 ± 0.10 (Predicted) | [6][7] |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N | [8] |

| Storage Conditions | 2-8°C, protect from light, keep sealed and dry | [6][8] |

Synthesis, Purification, and Characterization

The reliable synthesis of this compound is critical for its application in research and large-scale production. The most established and scalable laboratory method involves the selective electrophilic bromination of a commercially available precursor.[1]

Established Synthetic Pathway: Electrophilic Bromination

The primary route to synthesizing this compound is the direct bromination of 3-fluoro-2-methylaniline.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism. The amino and methyl groups are activating, ortho-, para-directing substituents, while the fluorine atom is a deactivating, ortho-, para-director. The position para to the strongly activating amino group is the most favorable site for electrophilic attack, leading to the desired product.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] Its use is advantageous over elemental bromine (Br₂) as it provides a low concentration of electrophilic bromine, minimizing over-bromination and improving reaction control and safety. The reaction's scalability has been demonstrated, with reports detailing the synthesis of over 150 grams, confirming its suitability for producing significant laboratory quantities.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The exothermic nature of the reaction requires careful monitoring.[1]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to achieve high purity (>97%).[1]

Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the molecular structure and substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

Chemical Reactivity and Applications in Drug Discovery

This compound is not an end product but a versatile intermediate. Its value lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

Reactivity Profile

-

Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, a common strategy for building molecular complexity in drug candidates.[1] The ability to form new carbon-carbon bonds at this position is a primary reason for this building block's utility.

-

Amino Group Transformations: The primary amine (-NH₂) is nucleophilic and can undergo a wide range of reactions, including N-alkylation, acylation (amide bond formation), and reductive amination.[1] These transformations are fundamental in linking the aniline core to other fragments or pharmacophores.

-

Other Coupling Reactions: Beyond Suzuki coupling, the bromine atom can participate in other transition-metal-catalyzed reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.

Caption: Key reactivity pathways for this compound.

Role as a Pharmaceutical Intermediate

Halogenated anilines are crucial precursors for active pharmaceutical ingredients (APIs).[9] this compound is particularly valuable as it allows for the strategic construction of complex molecules intended for biological targets.[1] For instance, derivatives of bromo-anilines are used in the synthesis of compounds with potential antibacterial or enzyme-inhibiting activities.[10] The specific arrangement of its substituents can influence drug-like properties such as cell permeability, metabolic stability, and target-binding affinity.

Safety, Handling, and Storage

As with all halogenated aromatic amines, this compound must be handled with care. It is classified as hazardous, and appropriate safety protocols are mandatory.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Harmful / Irritant) | |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4][11][12][13] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields or face shield, lab coat. Use only in a well-ventilated area or chemical fume hood. | [11][12] |

| First-Aid Measures | Inhalation: Move to fresh air.Skin Contact: Immediately wash with plenty of soap and water; remove contaminated clothing.Eye Contact: Rinse cautiously with water for several minutes.Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. | [11][13] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep in a dark place, sealed in dry conditions at 2-8°C. | [8][11] |

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its precise molecular weight and multifunctional structure. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists and organic synthesis researchers. By enabling the construction of complex molecular architectures through reactions like Suzuki coupling and N-functionalization, it continues to play a vital role in the discovery and development of novel therapeutics and advanced materials. Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

References

- 1. benchchem.com [benchchem.com]

- 2. sandoopharma.com [sandoopharma.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 127408-03-1: this compound [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 127408-03-1 [chemicalbook.com]

- 8. This compound | 127408-03-1 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Bromo-3-fluoro-2-methylaniline, a valuable substituted aniline derivative utilized as a key building block in the development of pharmaceuticals and other advanced materials. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy and experimental parameters, ensuring a thorough understanding for researchers in the field.

Introduction: The Significance of this compound

Substituted anilines are a critical class of intermediates in organic synthesis, particularly within the pharmaceutical industry. The specific arrangement of bromo, fluoro, and methyl groups on the aniline scaffold of this compound (CAS No: 127408-03-1) offers a unique combination of steric and electronic properties.[1][2][3] These substituents provide multiple reactive handles for further functionalization, such as in cross-coupling reactions, allowing for the construction of complex molecular architectures.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making this intermediate particularly sought after.[4]

This guide details a robust and logical multi-step synthesis beginning with a commercially available nitroaniline precursor.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-methyl-3-nitroaniline. This pathway involves:

-

Reduction of the nitro group to an amine.

-

Introduction of the fluorine atom via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction.

-

Regioselective bromination of the resulting 3-fluoro-2-methylaniline to yield the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Reduction of 2-Methyl-3-nitroaniline

The initial step involves the reduction of the nitro group of 2-methyl-3-nitroaniline to a primary amine, yielding 2,3-diaminotoluene. A classic and reliable method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid (Béchamp reduction).[5][6]

Causality and Experimental Choices

The Sn/HCl system is a well-established and cost-effective method for the reduction of aromatic nitro compounds.[7][8] The reaction proceeds in an acidic medium, which serves to protonate the nitro group, facilitating its reduction.[6] The acidic conditions also protonate the newly formed amine, preventing it from undergoing undesired side reactions. Tin is a versatile reducing agent capable of a stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[7]

Experimental Protocol: Reduction of 2-Methyl-3-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitroaniline (1.0 eq) and granulated tin (approx. 2.5-3.0 eq).

-

Acid Addition: To this mixture, cautiously add concentrated hydrochloric acid (a sufficient volume to create a stirrable slurry). An exothermic reaction will commence.

-

Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and make it strongly basic by the slow and careful addition of a concentrated aqueous solution of sodium hydroxide (NaOH). This will precipitate tin salts and deprotonate the amine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,3-diaminotoluene, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-2-methylaniline via the Balz-Schiemann Reaction

This step involves the diazotization of the 3-amino group of 2,3-diaminotoluene, followed by a fluorination reaction known as the Balz-Schiemann reaction. This reaction is a cornerstone for the introduction of fluorine onto an aromatic ring.

Causality and Experimental Choices

The Balz-Schiemann reaction provides a reliable method for the synthesis of aryl fluorides from primary aromatic amines.[9] The process involves two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[10][11] Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Fluorination: The diazonium salt is then treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is often insoluble and can be isolated.[9] Thermal decomposition of this salt then yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride.[12]

Experimental Protocol: Balz-Schiemann Reaction

-

Diazotization:

-

Dissolve the crude 2,3-diaminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (approx. 1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature.

-

-

Formation of Diazonium Tetrafluoroborate:

-

To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄) (approx. 1.1 eq).

-

A precipitate of the diazonium tetrafluoroborate salt should form.

-

Collect the salt by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent like diethyl ether.

-

-

Thermal Decomposition:

-

Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a blast shield.

-

Gently heat the dry salt until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

The resulting crude 3-fluoro-2-methylaniline can be purified by steam distillation or extraction into an organic solvent followed by column chromatography on silica gel.

-

Step 3: Bromination of 3-Fluoro-2-methylaniline

The final step is the regioselective electrophilic bromination of 3-fluoro-2-methylaniline to yield this compound. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, offering high selectivity and milder reaction conditions compared to elemental bromine.[13][14]

Causality and Experimental Choices

NBS is a convenient and selective source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In the case of 3-fluoro-2-methylaniline, the para position relative to the amino group is the most sterically accessible and electronically favorable position for substitution.

The choice of solvent is critical for achieving high regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are known to promote the selective monobromination of anilines with NBS.[15]

Experimental Protocol: Bromination with NBS

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous DMF.

-

Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from an ethanol/water mixture.[13]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2-Methyl-3-nitroaniline | Sn, HCl | Water/HCl | Reflux | High |

| 2 | 2,3-Diaminotoluene | NaNO₂, HBF₄ | Water/HCl | 0-5 °C, then heat | Moderate |

| 3 | 3-Fluoro-2-methylaniline | N-Bromosuccinimide | DMF | 0 °C to RT | 65-98%[13] |

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic and methyl carbons.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (204.04 g/mol ), as well as a characteristic isotopic pattern for a monobrominated compound.[3]

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, as well as bands corresponding to the aromatic C-H and C-C bonds.

Safety Considerations

-

2-Methyl-3-nitroaniline and its derivatives: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated acids and bases: Handle with extreme care in a well-ventilated fume hood.

-

Diazonium salts: Dry diazonium salts are potentially explosive. Handle with extreme caution and use appropriate safety measures.

-

N-Bromosuccinimide: NBS is a lachrymator and an irritant. Handle in a fume hood.

-

Hydrogenation: If catalytic hydrogenation is used for the reduction step, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented route to this compound. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. 4-bromo-2-fluoro-3-methylaniline(1540204-53-2) 1H NMR [m.chemicalbook.com]

- 3. This compound | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. orgosolver.com [orgosolver.com]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 8. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 13. benchchem.com [benchchem.com]

- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-fluoro-2-methylaniline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoro-2-methylaniline is a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a methyl group, and an amino group on a benzene ring—offers multiple sites for chemical modification. Accurate and comprehensive structural elucidation is paramount for its application in complex synthesis. This guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this molecule: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is often proprietary, this document synthesizes foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis and a set of validated experimental protocols.

Molecular Structure and Spectroscopic Implications

The structural features of this compound (C₇H₇BrFN, Molar Mass: 204.04 g/mol ) dictate its spectroscopic signature. The interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups with the electron-withdrawing and electronegative halogen substituents (-Br, -F) creates a unique electronic environment that is directly probed by spectroscopic methods.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound (CAS 127408-03-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Causality Behind Experimental Choices

The choice of solvent and instrument frequency are critical for acquiring high-quality NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, particularly for enhancing the observation of exchangeable protons like those of the amino group, which would appear as a broader, more distinct singlet.

-

Instrument Frequency: A high-field instrument (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns expected in the aromatic region of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the methyl group, in addition to the amino protons.

-

Aromatic Protons (δ ≈ 6.5-7.5 ppm): The two aromatic protons (H-5 and H-6) are adjacent to each other and will appear as an AX or AB spin system, seen as two doublets.

-

H-6: This proton is ortho to the strong electron-donating -NH₂ group and will be shifted upfield. It is coupled to H-5, resulting in a doublet.

-

H-5: This proton is ortho to the bromine atom. Its chemical shift will be influenced by both the adjacent bromine and the meta amino group. It will appear as a doublet due to coupling with H-6. Furthermore, long-range coupling to the fluorine atom (⁴JHF) might introduce additional fine splitting, converting the doublet into a doublet of doublets.

-

-

Amino Protons (-NH₂, δ ≈ 3.5-4.5 ppm): The two protons of the amino group are expected to appear as a broad singlet.[1] The broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Its chemical shift can be highly variable depending on concentration and solvent.

-

Methyl Protons (-CH₃, δ ≈ 2.1-2.3 ppm): The methyl group at the C-2 position is adjacent to the amino group and will appear as a sharp singlet, shifted slightly downfield due to the aromatic ring current.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the attached substituents, and the presence of fluorine will introduce characteristic C-F coupling.

-

Aromatic Carbons (δ ≈ 100-150 ppm):

-

C-F (C-3): The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. This is a definitive signal for identifying the C-F bond.[2]

-

C-Br (C-4): The carbon attached to bromine will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect" and will likely show some broadening.

-

C-NH₂ (C-1) and C-CH₃ (C-2): These carbons will also show characteristic shifts and will be split by the fluorine atom through two-bond (²JCF) and three-bond (³JCF) couplings, respectively, appearing as doublets with smaller coupling constants.

-

C-5 and C-6: These carbons will also appear as doublets due to coupling with the fluorine atom.

-

-

Methyl Carbon (-CH₃, δ ≈ 15-20 ppm): The methyl carbon signal will appear in the aliphatic region as a singlet or a small doublet due to four-bond coupling to fluorine (⁴JCF).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (e.g., 512-1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-N, C-X (halogen), and aromatic C-H bonds.

Predicted IR Absorption Bands

-

N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, two distinct, sharp to medium intensity bands are expected in this region.[3][4] The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric N-H stretch.[3]

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): Weak to medium sharp peaks are expected just above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring.

-

N-H Bending (1580-1650 cm⁻¹): A strong scissoring vibration for the primary amino group should appear in this region.[3] This band can sometimes overlap with the aromatic C=C stretching bands.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several medium to strong bands in this region are characteristic of the benzene ring vibrations.

-

C-N Stretching (1250-1335 cm⁻¹): A strong band corresponding to the aromatic C-N stretch is expected in this range.[3]

-

C-F Stretching (1000-1250 cm⁻¹): A strong, characteristic absorption for the C-F bond is expected in this region.

-

C-Br Stretching (500-650 cm⁻¹): A medium to strong absorption in the lower frequency region of the spectrum corresponds to the C-Br stretch.[5]

-

Aromatic C-H Out-of-Plane Bending (700-900 cm⁻¹): The pattern of these strong bands is diagnostic of the substitution pattern on the aromatic ring.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers a fingerprint that can confirm the structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at m/z 203 and 205. The key diagnostic feature will be the presence of two peaks of nearly equal intensity separated by two mass units (the M⁺• and M+2 peaks).[6] This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have natural abundances of approximately 50.5% and 49.5%, respectively).[7] The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number, consistent with the Nitrogen Rule.[8]

-

Key Fragmentation Pathways: Under hard ionization conditions like Electron Ionization (EI), the molecular ion will fragment. Plausible fragmentation pathways include:

-

Loss of Br•: A significant fragment would be observed at m/z 124 (M - 79) and 126 (M - 81 is not seen as the fragment no longer contains Br), corresponding to the loss of a bromine radical.

-

Loss of CH₃•: Loss of a methyl radical would lead to a fragment ion at m/z 188/190.

-

Ring Fragmentation: Further fragmentation of the aromatic ring can occur, though predicting the exact pathways can be complex.

-

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a 30 m DB-5ms).

-

Use a temperature program to elute the compound, for example: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Analysis (EI):

-

The GC eluent is directed into the ion source of the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and its isotopic pattern, and to study the fragmentation pattern.

Diagram 2: General Workflow for Spectroscopic Analysis

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Hazards of 4-Bromo-3-fluoro-2-methylaniline

Introduction

4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1) is a substituted aniline derivative that serves as a valuable building block in modern organic synthesis.[1][2] Its trifunctional aromatic core, featuring bromine, fluorine, and amine moieties, makes it a versatile precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[2] Professionals in research, discovery, and drug development are likely to handle this compound, and a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.

This guide provides a comprehensive overview of the safety and hazards associated with this compound. It moves beyond a simple recitation of datasheet information to offer a synthesized perspective on safe handling protocols, emergency procedures, and the rationale behind these recommendations, grounded in the compound's chemical nature.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with its acute toxicity, and its irritant effects on the skin, eyes, and respiratory system.[1][4]

GHS Pictograms:

| Pictogram | Description |

|

| Indicates that the substance may cause less serious health effects, such as irritation. |

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Expert Analysis: The hazard profile of this compound is characteristic of many substituted anilines. The aniline functional group itself is known for its systemic toxicity upon absorption. The presence of halogens (bromine and fluorine) can modulate the compound's reactivity and absorption characteristics. The primary routes of occupational exposure are inhalation of the dust, skin contact, and eye contact.[1] Ingestion is a less common route in a controlled laboratory setting but presents a significant hazard if it occurs.[1]

Toxicological Profile

-

Acute Toxicity: The compound is classified as harmful through oral, dermal, and inhalation routes.[4][6] Exposure can lead to symptoms such as irritation of the respiratory tract, skin inflammation (characterized by itching, scaling, reddening, or blistering), and serious eye irritation or damage.[1] Overexposure could potentially lead to more severe health consequences.[1]

-

Chronic Toxicity: There is no available data on the long-term effects of exposure to this compound, including its carcinogenic, mutagenic, or reproductive toxicity potential.[1] In the absence of such data, it is prudent to handle this compound with the assumption that chronic exposure could lead to adverse health effects, a principle applied to many novel chemical entities.

-

Routes of Exposure: The primary routes of concern for researchers are inhalation of dust particles, direct skin contact, and eye contact.[1] The aniline structure suggests that skin absorption can be a significant route of exposure.[7]

Safe Handling and Experimental Protocols

A self-validating safety protocol relies on a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are designed to minimize exposure during common laboratory operations.

Engineering Controls

-

Ventilation: All work with this compound, including weighing, transferring, and in-reaction use, must be conducted in a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of the powdered compound.

-

Isolation: For larger quantities, consider using a glove box to provide an additional layer of containment.[8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is detailed below. The selection of specific glove materials should be based on the solvent being used and the duration of the task.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile gloves are suitable for incidental contact; consider thicker gloves like butyl rubber for extended handling or immersion).[8] | To prevent skin contact and absorption, which is a primary route of exposure. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | To protect against dust particles and splashes. |

| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes.[9] | To protect the skin from accidental contact. |

| Respiratory | A NIOSH-approved respirator with a particulate filter may be necessary for large-scale operations or in the event of a ventilation failure.[9] | To prevent inhalation of airborne dust. |

Step-by-Step Weighing and Handling Protocol

-

Preparation: Don the required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

-

Staging: Place a weigh boat, spatula, and the container of this compound inside the fume hood.

-

Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

-

Closure: Securely close the primary container.

-

Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed compound inside the fume hood.

-

Cleanup: Clean the spatula and work surface with an appropriate solvent and dispose of the waste in a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[5]

Safe Handling Workflow

Caption: Workflow for safely handling this compound.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[6] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Emergency Response Flowchart

Caption: Emergency response flowchart for exposure incidents.

Storage, Stability, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][10] Protect from light and moisture.[8]

-

Chemical Stability: The product is considered stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1]

-

Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[5]

Accidental Release and Fire-Fighting Measures

-

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For a dry spill, avoid generating dust.[5] Sweep up, shovel up, or vacuum the material into a sealed, labeled container for disposal.[5]

-

Prevent the spill from entering drains or waterways.[10]

-

-

Fire-Fighting:

-

The material is not considered a significant fire risk, but containers may burn.[5]

-

Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products.[10]

-

Conclusion

This compound is a chemical intermediate with a defined set of hazards that require careful management. While gaps exist in its chronic toxicological profile, the acute hazards are well-documented and demand stringent adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can work safely with this compound, enabling its use in the advancement of science and drug development.

References

- 1. aksci.com [aksci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Safety and Handling Guide for 4-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1), a key intermediate in pharmaceutical and organic synthesis.[1] As a Senior Application Scientist, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the causality behind safety protocols, grounded in the compound's chemical properties and reactivity. This guide is designed to empower researchers to work safely and effectively with this versatile, yet hazardous, chemical.

Chemical Identity and Physicochemical Properties

This compound is a dihalogenated aniline derivative with a unique substitution pattern that makes it a valuable building block in medicinal chemistry.[2][3] The presence of bromine, fluorine, and a methyl group on the aniline ring dictates its reactivity and physicochemical properties.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | PubChem[4] |

| Molecular Weight | 204.04 g/mol | PubChem[4] |

| CAS Number | 127408-03-1 | AK Scientific, Inc.[5] |

| Appearance | Solid | Sigma-Aldrich[6] |

| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | Sigma-Aldrich[6] |

| Flash Point | 101.7 ± 25.9 °C | Sigma-Aldrich[6] |

| Purity | Typically 95-98% | AK Scientific, Inc.[5], Sigma-Aldrich[6] |

| Storage Temperature | 2-8°C, protected from light | LookChem[7], Sigma-Aldrich |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N | Sigma-Aldrich[6] |

The structural arrangement of the functional groups—an amino group, a methyl group, and two different halogens—provides multiple reactive sites. The bromine atom is susceptible to participation in cross-coupling reactions, a cornerstone of modern drug discovery.[2] The amino group can undergo various nucleophilic substitution reactions, and the fluorine atom can be involved in nucleophilic aromatic substitution.[2] This inherent reactivity, while synthetically useful, also underscores the need for careful handling.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, and skin and eye irritation.[4]

GHS Hazard Statements:

Pictogram:

(GHS07)[6]

The toxicity profile is typical for halogenated anilines, where the aromatic amine moiety can interfere with biological processes. Inhalation, ingestion, or skin absorption can lead to systemic effects. The irritant nature of the compound is due to its ability to react with biological macromolecules at the site of contact.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9]

-

Eyewash and Safety Shower: Facilities must be equipped with a readily accessible eyewash fountain and safety shower.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedures.

Caption: Recommended PPE workflow for handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves.[9] Regularly inspect gloves for any signs of degradation or puncture.

-

Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5][8] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][8]

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[10]

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[8]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

-

Wash hands thoroughly with soap and water after handling.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] The recommended storage temperature is between 2-8°C.[7]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[8] While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents.

-

Container Integrity: Protect containers from physical damage and check regularly for leaks.[8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

Caption: Emergency first-aid procedures for exposure to this compound.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][8] If breathing is difficult, administer oxygen.[5][9] If not breathing, give artificial respiration.[5][9] Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][8] Remove contact lenses, if present and easy to do, and continue rinsing.[5][8] If eye irritation persists, seek medical attention.[5][8]

-

If Swallowed: Rinse mouth with water.[5][9] Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area.[8] Dry chemical, carbon dioxide, or alcohol-resistant foam are appropriate choices.[9] This compound is not combustible, but its container may burn.[8]

-

Hazardous Combustion Products: May emit corrosive fumes upon combustion.[8]

-

Firefighter Protection: Wear self-contained breathing apparatus and protective gloves.[8]

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment.[8][9] Evacuate personnel to safe areas.[9]

-